N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with methanesulfonyl and methoxy groups, linked to an acetamide moiety through a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The methanesulfonyl and methoxy groups are introduced through specific substitution reactions. The final step involves coupling the piperidine derivative with 2-(2-methoxyphenoxy)acetamide under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the methanesulfonyl group can produce thiol-substituted piperidine derivatives.
Scientific Research Applications
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may play a crucial role in binding to these targets, while the methoxyphenoxy group can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide
- 2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide
Uniqueness
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methanesulfonyl and methoxy groups on the piperidine ring, along with the methoxyphenoxy linkage, distinguishes it from other similar compounds and enhances its potential for diverse applications.
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-23-14-6-4-5-7-15(14)25-12-16(20)18-13-17(24-2)8-10-19(11-9-17)26(3,21)22/h4-7H,8-13H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDAKDWPAICMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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